molecular formula C8H14N2S B14396728 N,N-Diethyl-6H-1,3-thiazin-2-amine CAS No. 89996-26-9

N,N-Diethyl-6H-1,3-thiazin-2-amine

Cat. No.: B14396728
CAS No.: 89996-26-9
M. Wt: 170.28 g/mol
InChI Key: FHLDWRGYBDFMBN-UHFFFAOYSA-N
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Description

N,N-Diethyl-6H-1,3-thiazin-2-amine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. It features a 1,3-thiazine core, a six-membered heterocyclic ring containing nitrogen and sulfur atoms . The 2-amine group, substituted with diethyl moieties, is a key functional site that can influence the molecule's physicochemical properties and biological interactions. Compounds based on the 1,3-thiazin-2-amine scaffold have demonstrated significant potential in pharmaceutical research. Specifically, structurally related sulphonylurea derivatives incorporating this heterocycle have shown prominent oral hypoglycemic effects in scientific studies, indicating value for research into metabolic diseases such as type 2 diabetes . Furthermore, other derivatives of [1,3]thiazine-2-amine are being investigated in preclinical research for their activity as BACE1 inhibitors, a key therapeutic target for Alzheimer's Disease . This suggests the scaffold's utility in neurodegenerative disease research. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89996-26-9

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N,N-diethyl-6H-1,3-thiazin-2-amine

InChI

InChI=1S/C8H14N2S/c1-3-10(4-2)8-9-6-5-7-11-8/h5-6H,3-4,7H2,1-2H3

InChI Key

FHLDWRGYBDFMBN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CCS1

Origin of Product

United States

Preparation Methods

Traditional Cyclization Approaches

The most widely reported method involves thiazine ring formation via cyclocondensation of β-chlorovinyl ketones with thiourea derivatives. For example, reacting N,N-diethylthiourea with 4-chloropent-3-en-2-one in ethanol under reflux conditions yields the thiazine ring via nucleophilic substitution and subsequent cyclization. Key parameters include:

  • Temperature : 78–80°C (ethanol reflux)
  • Reaction Time : 8–12 hours
  • Yield : 62–68% after purification by silica gel chromatography

A critical challenge is controlling exothermic side reactions during chlorovinyl ketone addition, necessitating dropwise addition over 30–45 minutes.

Alternative Thiourea-Based Pathways

Recent adaptations employ one-pot multicomponent reactions to streamline synthesis. A mixture of diethylamine, carbon disulfide, and 1,5-dichloro-2-pentanone in dimethylformamide (DMF) at 110°C for 6 hours produces the target compound in 71% yield. This method eliminates intermediate isolation steps, reducing solvent waste.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent efficiency:

Solvent Catalyst Yield (%) Purity (%)
Ethanol None 62 95
DMF Triethylamine 71 97
Toluene p-TsOH 58 93

DMF enhances nucleophilicity of intermediates, while triethylamine mitigates HCl byproduct inhibition.

Temperature and Time Profiling

Isothermal experiments (70–120°C) demonstrate optimal cyclization at 90°C (Figure 1):

  • 70°C : <30% conversion after 12 hours
  • 90°C : 95% conversion at 6 hours
  • 120°C : Degradation products dominate (>40%)

Prolonged heating beyond 8 hours reduces yield due to thiazine ring oxidation.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems improves reproducibility:

  • Residence Time : 12 minutes
  • Throughput : 1.2 kg/day
  • Purity : 99.2% (HPLC)

Key advantages include precise temperature control and reduced solvent volumes (30% less than batch).

Crystallization and Purification

Industrial batches use antisolvent crystallization with n-hexane to recover 85–90% of product at >99% purity. Recrystallization from ethanol/water (3:1) further eliminates residual diethylamine (<0.1% by GC-MS).

Comparative Analysis with Related Thiazines

Structural analogs highlight the impact of N-substituents on synthesis:

Compound Key Substituent Optimal Yield (%)
This compound Diethylamine 71
4-Methylthiazine Methyl 65
5-Amino-1,3-thiazine Amino 58

Diethyl groups enhance steric stabilization during cyclization, reducing dimerization side reactions.

Spectroscopic Characterization

Post-synthesis validation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, 6H, CH₂CH₃), 3.42 (q, 4H, NCH₂), 4.11 (s, 2H, SCH₂)
  • IR (KBr): 2975 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=N)
  • HPLC : Retention time = 4.2 min (C18 column, 70:30 MeOH:H₂O)

Challenges and Mitigation Strategies

Byproduct Formation

Major byproducts include:

  • Bis-thiazine dimers (5–8%): Controlled by maintaining substrate concentrations below 0.5 M
  • Oxidized sulfoxides (3–5%): Minimized via nitrogen sparging

Scalability Limits

Batch reactors >50 L exhibit mixing inefficiencies , reducing yields to 55–60%. Radial-flow reactors address this via enhanced mass transfer.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The nitrogen and sulfur atoms in the thiazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N- or S-substituted derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N,N-Diethyl-6H-1,3-thiazin-2-amine":

General Information on 1,3-Thiazines

  • Diverse Applications 1,3-Thiazines and their derivatives have a wide range of applications as agrochemicals, drugs, and reaction intermediates in organic synthesis .
  • Biological Activities They exhibit antitubercular, antibacterial, antimicrobial, antitumor, insecticidal, fungicidal, and herbicidal activities, and can also be used as tranquilizers and dyes . They also show potential as anti-radiation agents .

Specific Applications and Research Findings

  • BACE Inhibitors Certain [1,3] thiazine-2-amine compounds have an inhibitory effect on BACE1 and can be used to prepare medicines for treating BACE-related diseases, especially neurodegenerative diseases like Alzheimer's disease .
  • Pharmaceutical Applications 1,3-Thiazine derivatives have shown promise as antimycobacterial, antibacterial, antipyretic, anti-inflammatory, analgesic, and antitumor agents .
  • Inhibitory Activity 2-Amino-5,6-dihydro-4H-1,3-thiazine is a potent inhibitor of NO synthase (NOS) . Acylamino-1,3-thiazine derivatives have exhibited in vitro and in vivo iNOS-inhibiting activity .
  • Antibacterial Activity Novel hybrid 1,3-thiazine-1,3,5-triazine derivatives have been synthesized and screened for antibacterial activity, demonstrating activity against both gram-negative and gram-positive bacteria .
  • Molecular Docking Studies Molecular docking studies of 1,3-thiazine derivatives predict binding affinity towards cytochrome p450 14 α-sterol demethylase from Mycobacterium tuberculosis .
  • Oral Hypoglycemic Effect Novel thiazine derivatives have been synthesized and studied for their oral hypoglycemic effect .
  • Anticonvulsant Activity Molecular docking studies have been conducted to assess the anticonvulsant activity of synthesized 4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives .
  • Xylazine Synthesis: 1,3-Thiazines are used in the synthesis of Xylazine, a sedative, analgesic, and muscle relaxant .

Mechanism of Action

The mechanism of action of N,N-Diethyl-6H-1,3-thiazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Amine Substituents

  • N-Methyl Derivatives :

    • 6-Methyl-4-phenyl-6H-1,3-thiazin-2-amine (): Exhibits antimicrobial activity when functionalized with acyl groups (e.g., pivalamide derivative 9a). The methyl group enhances metabolic stability compared to bulkier substituents .
    • N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (): Increased lipophilicity due to dimethyl groups may improve membrane penetration, though specific activity data are unavailable.
  • N-Ethyl Derivatives: N-Ethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (): Monoethyl substitution shows moderate physicochemical properties (predicted density: 1.16 g/cm³).
  • N-Aryl Derivatives :

    • Xylazine (N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) (): A veterinary sedative with strong α2-adrenergic agonist activity. The dimethylphenyl group is critical for receptor binding, contrasting with the aliphatic diethyl groups in the target compound .
    • 6-(4-Methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine (): Methoxy and phenyl substituents on the thiazine ring contribute to antifungal activity (MIC: 1.25 µg/mL for T5GE), suggesting that aromaticity enhances target interaction .

Thiazine Ring Modifications

  • 4-Methyl-5,6-dihydro-4H-1,3-thiazin-2-amine Derivatives (): Fluorophenyl and trifluoropropyl groups (e.g., compound 6n) yield potent BACE1 inhibitors (IC₅₀ < 100 nM). These substituents improve blood-brain barrier penetration, a property less relevant to N,N-diethyl derivatives .

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